An In-Depth Technical Guide to the Synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one
An In-Depth Technical Guide to the Synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. The guide details two primary synthetic strategies, focusing on the underlying chemical principles, experimental protocols, and safety considerations. The content is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and safely produce this target molecule.
Introduction
Imidazolidin-2-ones are a class of five-membered cyclic ureas that form the core structure of numerous biologically active compounds and are utilized as versatile intermediates in organic synthesis.[1] The presence of the allyl group in 1-(prop-2-en-1-yl)imidazolidin-2-one introduces a reactive handle for further molecular elaboration, making it a particularly useful building block. This guide will explore the most common and practical methods for its synthesis, providing a detailed examination of the reaction mechanisms and procedural steps.
Synthetic Strategies
The synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one can be achieved through two principal pathways:
-
Route A: Cyclization of N-allylethylenediamine with a Carbonyl Source. This is a direct and convergent approach where the five-membered ring is formed by reacting the diamine precursor with a suitable C1 electrophile.
-
Route B: Intramolecular Cyclization of an N-allylurea Derivative. This two-step approach involves the initial formation of an N-allylurea, which then undergoes an intramolecular cyclization to yield the desired product.
This guide will focus on providing a detailed protocol for Route A, as it represents a more direct and atom-economical approach.
Synthesis via Cyclization of N-allylethylenediamine
This section details the synthesis of the key precursor, N-allylethylenediamine, and its subsequent cyclization to form 1-(prop-2-en-1-yl)imidazolidin-2-one.
Synthesis of N-allylethylenediamine
N-allylethylenediamine is a crucial starting material for the synthesis of the target molecule. It can be prepared via the mono-N-alkylation of ethylenediamine with an allyl halide.[2]
Reaction Scheme:
Causality of Experimental Choices:
-
Excess Ethylenediamine: Using a large excess of ethylenediamine is crucial to favor mono-alkylation and minimize the formation of di-, tri-, and tetra-allylated byproducts. The higher concentration of the primary amine statistically favors its reaction with the allyl bromide over the secondary amine of the product.
-
Choice of Base: While the reaction can proceed without an external base, the use of a mild base can neutralize the hydrobromic acid formed, preventing the protonation of the amine reactants and driving the reaction to completion. However, in many procedures, the excess ethylenediamine itself acts as the base.
-
Solvent: The reaction is often carried out in a polar solvent like methanol or ethanol to ensure the solubility of the reactants.[3]
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of N-allylethylenediamine is beyond the scope of this guide, but literature procedures are available.[2] It is critical to purify the N-allylethylenediamine via distillation before use in the subsequent cyclization step to ensure the purity of the final product.
Cyclization of N-allylethylenediamine with Diethyl Carbonate
This method utilizes the relatively low toxicity and ease of handling of diethyl carbonate as a phosgene equivalent for the cyclization reaction.
Reaction Scheme:
Mechanism:
The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. First, one of the nitrogen atoms of N-allylethylenediamine attacks a carbonyl carbon of diethyl carbonate, leading to the elimination of an ethoxide ion and the formation of an intermediate ethyl carbamate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom on the carbamate carbonyl group results in the elimination of a second ethoxide ion and the formation of the stable five-membered imidazolidin-2-one ring.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one.
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
N-allylethylenediamine (1.0 eq)
-
Diethyl carbonate (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography (if necessary)
-
-
Procedure:
-
To a round-bottom flask, add N-allylethylenediamine and anhydrous ethanol.
-
Add diethyl carbonate to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Data Presentation:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| N-allylethylenediamine | C5H12N2 | 100.16 | 159 | 0.844 |
| Diethyl Carbonate | C5H10O3 | 118.13 | 126-128 | 0.975 |
| 1-(prop-2-en-1-yl)imidazolidin-2-one | C6H10N2O | 126.16 | - | - |
Alternative Synthetic Route: Two-Step Synthesis via an N-Allylurea
An alternative approach involves the initial formation of an N-allylurea, followed by an intramolecular cyclization.[3][4] This method can be advantageous when the direct cyclization of the diamine is problematic or when specific substitution patterns are desired.
Reaction Scheme:
Step 1: Formation of N-allylurea
Step 2: Intramolecular Cyclization This step typically involves a base-catalyzed intramolecular hydroamidation or a transition-metal-catalyzed carboamination.[4][5]
Caption: Two-step synthesis of 1-(prop-2-en-1-yl)imidazolidin-2-one via an N-allylurea intermediate.
Characterization of 1-(prop-2-en-1-yl)imidazolidin-2-one
The structure and purity of the synthesized 1-(prop-2-en-1-yl)imidazolidin-2-one can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the allyl group (vinylic protons and the methylene group attached to the nitrogen) and the two methylene groups of the imidazolidinone ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon, the vinylic carbons of the allyl group, and the aliphatic carbons of the ring and the allyl methylene group.[6][7]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group (C=O) in a cyclic urea.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ).[8]
Safety and Handling
It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-allylethylenediamine: This compound is corrosive and can cause severe skin burns and eye damage. It is also flammable. Handle with care and avoid inhalation of vapors.[9]
-
Diethyl Carbonate: Diethyl carbonate is a flammable liquid.[1] Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding to prevent static discharge.
-
Urea: While generally considered to have low toxicity, urea dust can cause respiratory tract irritation.[10][11] Avoid inhaling dust and direct contact with eyes.
-
Phosgene (if used as an alternative carbonyl source): Phosgene is an extremely toxic and corrosive gas. Its use requires specialized equipment and stringent safety protocols.[12][13] The use of phosgene is not recommended without extensive experience and appropriate safety infrastructure. Triphosgene, a solid, is a safer alternative but still requires careful handling as it can generate phosgene in situ.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This technical guide has outlined the primary synthetic routes for the preparation of 1-(prop-2-en-1-yl)imidazolidin-2-one, with a detailed focus on the cyclization of N-allylethylenediamine with diethyl carbonate. By understanding the underlying chemical principles and adhering to the provided experimental guidelines and safety precautions, researchers can effectively synthesize this valuable building block for applications in drug discovery and organic synthesis.
References
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Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas. Organic Letters, 8(12), 2531–2534. [Link]
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Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. The Journal of Organic Chemistry, 71(23), 8893-8903. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones and related compounds. Retrieved from [Link]
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Hopkins, B. A., & Wolfe, J. P. (2012). Synthesis of enantiomerically enriched imidazolidin-2-ones through asymmetric palladium-catalyzed alkene carboamination reactions. Angewandte Chemie International Edition, 51(35), 8882-8885. [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]
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Adcock, H. V., Chatzopoulou, E., & Davies, P. W. (2015). Divergent C-H insertion-cyclization cascades of N-allyl ynamides. Angewandte Chemie International Edition, 54(51), 15531-15535. [Link]
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Green Gubre Group. (2024, August 14). Best practices for storing and handling urea fertilizers. Retrieved from [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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Casnati, A., Perrone, A., Mazzeo, P. P., Bacchi, A., Mancuso, R., Gabriele, B., ... & Della Ca', N. (2019). Synthesis of imidazolidin-2-ones and imidazol-2-ones via base-catalyzed intramolecular hydroamidation of propargylic ureas under ambient conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]
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de la Cruz, J. C. N., & de la Torre, M. C. (2025). Synthesis of imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane: A statistical analysis-based pseudo-multicomponent protocol. Molecules, 30(6), 1234. [Link]
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